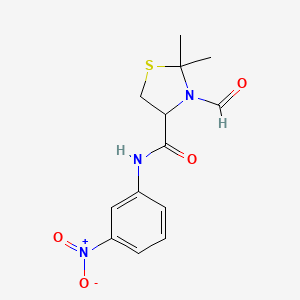![molecular formula C12H9NO4 B3840755 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B3840755.png)
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione
Overview
Description
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione (MNRCI) is a synthetic compound that has shown potential in various scientific research applications. It is a spirooxindole derivative that has been synthesized using various methods, including the one-pot three-component reaction and the Suzuki-Miyaura cross-coupling reaction. MNRCI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, future directions for research on this compound have been proposed.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione is not fully understood. However, it has been proposed that this compound may induce cell death in cancer cells by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and repair, and its inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its potential as an anticancer agent, this compound has been shown to exhibit antioxidant activity. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has several advantages for use in lab experiments. It is relatively easy to synthesize using various methods, and it exhibits strong fluorescence in the presence of zinc ions, making it a promising candidate for use as a fluorescent probe. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
Several future directions for research on 2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione have been proposed. One such direction is the development of water-soluble derivatives of this compound, which would make it easier to work with in aqueous environments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, this compound could be studied for its potential as a fluorescent probe for other metal ions, such as copper and iron.
Scientific Research Applications
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione has shown potential for use in various scientific research applications. One such application is as a fluorescent probe for the detection of zinc ions. This compound has been shown to exhibit a strong fluorescence response to zinc ions, making it a promising candidate for use in zinc ion sensing. Additionally, this compound has been studied for its potential as an anticancer agent. It has been shown to induce cell death in various cancer cell lines, including breast cancer and lung cancer cells.
properties
IUPAC Name |
2-methyl-3-nitrospiro[cyclopropane-1,2'-indene]-1',3'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-9(13(16)17)12(6)10(14)7-4-2-3-5-8(7)11(12)15/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGFQGQTKRISRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C12C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B3840685.png)









![N-{1-[1-(2-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3840761.png)

![N-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B3840779.png)